3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester
Overview
Description
3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative. This compound is notable for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-fluoro-4-(methylsulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of biologically active compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Amino-4-fluorophenylboronic acid
Uniqueness
3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester is unique due to its stability and reactivity in the Suzuki-Miyaura coupling reaction. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to other boronic esters .
Properties
IUPAC Name |
2-(3-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFPWIWPAXETRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139692 | |
Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648904-85-2 | |
Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648904-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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